![molecular formula C13H15BrF3N3O2 B1405307 4-(5-Bromo-3-trifluoromethyl-pyridin-2-yl)-piperazine-1-carboxylic acid ethyl ester CAS No. 1401522-00-6](/img/structure/B1405307.png)
4-(5-Bromo-3-trifluoromethyl-pyridin-2-yl)-piperazine-1-carboxylic acid ethyl ester
Overview
Description
Scientific Research Applications
Antimicrobial Activity
4-(5-Bromo-3-trifluoromethyl-pyridin-2-yl)-piperazine-1-carboxylic acid ethyl ester and its derivatives have been investigated for their antimicrobial properties. For instance, derivatives such as 1,2,4-triazol-3-one compounds have shown promising antimicrobial activity. This suggests potential applications in developing new antimicrobial agents (Fandaklı et al., 2012).
Vasodilation Properties
Compounds derived from 4-(5-Bromo-3-trifluoromethyl-pyridin-2-yl)-piperazine-1-carboxylic acid ethyl ester have been studied for their vasodilation properties. Some of these compounds have shown considerable vasodilation potency, indicating potential applications in treating cardiovascular diseases (Girgis et al., 2008).
Antibacterial Activity
The antibacterial activities of various 1,4-dihydro-4-oxoquinoline derivatives, including those involving 4-(5-Bromo-3-trifluoromethyl-pyridin-2-yl)-piperazine-1-carboxylic acid ethyl ester, have been explored. Some of these compounds demonstrated good antibacterial activities, suggesting their potential as antibacterial agents (Sheu et al., 1998).
Insecticidal Applications
Research into using derivatives of 4-(5-Bromo-3-trifluoromethyl-pyridin-2-yl)-piperazine-1-carboxylic acid ethyl ester as insecticides has shown promising results. These compounds have exhibited growth-inhibiting activities against various pests, pointing to their potential use in agriculture and pest control (Cai et al., 2010).
Treatment of Tuberculosis
Novel compounds derived from this chemical have been synthesized and evaluated for their activity against Mycobacterium tuberculosis. These studies indicate potential applications in the treatment of tuberculosis (Shindikar & Viswanathan, 2005).
Learning and Memory Facilitation
Some derivatives of this compound have been synthesized and studied for their effects on learning and memory in mice. These studies suggest potential applications in neurological research or treatment (Li Ming-zhu, 2012).
Anticancer Activity
Recent studies have explored the synthesis of novel Mannich bases from compounds related to 4-(5-Bromo-3-trifluoromethyl-pyridin-2-yl)-piperazine-1-carboxylic acid ethyl ester and their potential anticancer activities. These compounds have shown moderate cytotoxic activity against prostate cancer cell lines, indicating their potential use in cancer therapy (Demirci & Demirbas, 2019).
properties
IUPAC Name |
ethyl 4-[5-bromo-3-(trifluoromethyl)pyridin-2-yl]piperazine-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15BrF3N3O2/c1-2-22-12(21)20-5-3-19(4-6-20)11-10(13(15,16)17)7-9(14)8-18-11/h7-8H,2-6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JPPIGEBVRUVBJP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)C2=C(C=C(C=N2)Br)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15BrF3N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(5-Bromo-3-trifluoromethyl-pyridin-2-yl)-piperazine-1-carboxylic acid ethyl ester |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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